4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as BMS-986165, is a small molecule inhibitor of tyrosine kinase 2 (TYK2) developed by Bristol-Myers Squibb. It is currently being studied for its potential therapeutic applications in various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Wirkmechanismus
4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a selective inhibitor of TYK2, which plays a key role in the signaling pathways involved in immune response and inflammation. By inhibiting the activity of TYK2, 4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide reduces the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a favorable safety profile in preclinical and clinical studies. In preclinical studies, 4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide was well-tolerated at doses up to 100 mg/kg/day in rats and up to 30 mg/kg/day in dogs. In clinical studies, 4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide was generally well-tolerated, with the most common adverse events being headache, upper respiratory tract infection, and diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is its selectivity for TYK2, which reduces the risk of off-target effects and toxicity. Additionally, 4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has demonstrated promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, one limitation of 4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is the lack of information on its long-term safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for the development of 4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of research is the evaluation of 4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in other autoimmune diseases, such as lupus and inflammatory bowel disease. Another area of research is the combination of 4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide with other immunomodulatory agents to enhance its therapeutic efficacy. Additionally, the long-term safety and efficacy of 4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide will need to be evaluated in future clinical studies.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been the subject of several preclinical and clinical studies to evaluate its potential therapeutic applications. In preclinical studies, 4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a key role in the signaling pathways involved in immune response and inflammation. This inhibition of TYK2 has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
In clinical studies, 4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has demonstrated promising results in the treatment of psoriasis, a chronic autoimmune skin disease. In a phase 2 clinical trial, 4-bromo-N-(5-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide was shown to significantly improve the symptoms of psoriasis, including skin clearance and reduction in disease severity.
Eigenschaften
IUPAC Name |
4-bromo-N-(5-fluoro-2-methylphenyl)-2-methylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFN3O/c1-7-3-4-8(14)5-10(7)16-12(18)11-9(13)6-15-17(11)2/h3-6H,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOWNGFXTYNAOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(C=NN2C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.